Colistin A sodium methanesulfonate

Description

Properties

CAS No. |

24708-58-5 |

|---|---|

Molecular Formula |

C58H105N16Na5O28S5 |

Molecular Weight |

1749.8 g/mol |

IUPAC Name |

pentasodium;[2-[(2S,5R,8S,11S,14S,17S,22S)-17-[(1R)-1-hydroxyethyl]-22-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(6S)-6-methyloctanoyl]amino]-4-(sulfonatomethylamino)butanoyl]amino]butanoyl]amino]-4-(sulfonatomethylamino)butanoyl]amino]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18,23-heptaoxo-11,14-bis[2-(sulfonatomethylamino)ethyl]-1,4,7,10,13,16,19-heptazacyclotricos-2-yl]ethylamino]methanesulfonate |

InChI |

InChI=1S/C58H110N16O28S5.5Na/c1-9-35(6)12-10-11-13-46(77)65-38(14-20-59-28-103(88,89)90)53(82)74-48(37(8)76)58(87)70-41(17-23-62-31-106(97,98)99)50(79)68-43-19-25-64-57(86)47(36(7)75)73-54(83)42(18-24-63-32-107(100,101)102)67-49(78)39(15-21-60-29-104(91,92)93)69-55(84)44(26-33(2)3)72-56(85)45(27-34(4)5)71-52(81)40(66-51(43)80)16-22-61-30-105(94,95)96;;;;;/h33-45,47-48,59-63,75-76H,9-32H2,1-8H3,(H,64,86)(H,65,77)(H,66,80)(H,67,78)(H,68,79)(H,69,84)(H,70,87)(H,71,81)(H,72,85)(H,73,83)(H,74,82)(H,88,89,90)(H,91,92,93)(H,94,95,96)(H,97,98,99)(H,100,101,102);;;;;/q;5*+1/p-5/t35-,36+,37+,38-,39-,40-,41-,42-,43-,44-,45+,47-,48-;;;;;/m0...../s1 |

InChI Key |

IQWHCHZFYPIVRV-VVXJTWMDSA-I |

Isomeric SMILES |

CC[C@H](C)CCCCC(=O)N[C@@H](CCNCS(=O)(=O)[O-])C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCNCS(=O)(=O)[O-])C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCNCS(=O)(=O)[O-])CC(C)C)CC(C)C)CCNCS(=O)(=O)[O-])CCNCS(=O)(=O)[O-])[C@@H](C)O.[Na+].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

CCC(C)CCCCC(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC(C(C)O)C(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCNCS(=O)(=O)[O-])CC(C)C)CC(C)C)CCNCS(=O)(=O)[O-])CCNCS(=O)(=O)[O-])C(C)O.[Na+].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

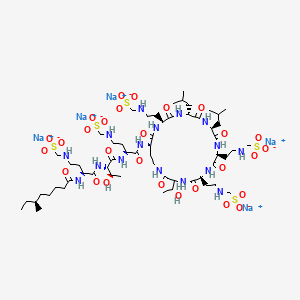

"Colistin A sodium methanesulfonate" chemical structure and properties

An In-Depth Technical Guide to Colistimethate Sodium (Colistin A Sodium Methanesulfonate)

Foreword

In an era defined by the escalating threat of antimicrobial resistance, the scientific and medical communities have been compelled to revisit and re-evaluate older antibiotics. Among these, colistin, administered as its prodrug colistimethate sodium (CMS), has re-emerged as a critical last-resort therapy for infections caused by multidrug-resistant (MDR) Gram-negative bacteria.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the core chemical, pharmacological, and clinical facets of CMS. Our objective is to move beyond a simple recitation of facts, providing instead a narrative grounded in mechanistic understanding and practical application, thereby empowering professionals to navigate the complexities of this vital therapeutic agent.

The Chemistry of a Prodrug: From Colistin to Colistimethate Sodium

The journey of CMS begins with its parent molecule, colistin (also known as polymyxin E), a polypeptide antibiotic produced by the bacterium Paenibacillus polymyxa.[4] Colistin is a mixture of cyclic polypeptides, with Colistin A and Colistin B being the primary components.[5] The structure is characterized by a cationic polypeptide ring and a fatty acid tail, a duality that is fundamental to its antimicrobial action.[6]

However, the direct parenteral administration of colistin is associated with significant toxicity. To mitigate this, colistimethate sodium was developed. It is a semi-synthetic derivative produced by reacting colistin with formaldehyde and sodium bisulfite.[1][7][8] This reaction adds sulfomethyl groups to the primary amine groups of the colistin molecule, creating an anionic and less toxic compound.[1] It is crucial to understand that CMS itself is an inactive prodrug; it exhibits little to no intrinsic antibacterial activity.[3][8][9][10] Its therapeutic efficacy is entirely dependent on its in-vivo hydrolysis back to the active colistin form.[3][11]

Structural and Physicochemical Properties

A clear understanding of the properties of CMS is essential for its proper handling, formulation, and analysis.

| Property | Description | Source |

| Chemical Name | This compound | [12] |

| Molecular Formula | C58H105N16Na5O28S5 | [7] |

| Appearance | White to slightly yellow lyophilized cake | [13] |

| Nature | Anionic Prodrug | [1] |

| Solubility | Soluble in water | [14] |

| Storage (Intact Vials) | Controlled room temperature | [13] |

| Storage (Reconstituted) | Store at 4°C | [10] |

The Critical Process of Hydrolysis

Upon administration, and even in aqueous solutions prior to use, CMS undergoes spontaneous hydrolysis, releasing the active colistin.[1][8] This conversion is not instantaneous and results in a complex mixture of partially sulfomethylated derivatives and fully active colistin.[7] The rate of this hydrolysis is a critical factor influencing both efficacy and toxicity, as the generation of high concentrations of free colistin has been associated with increased nephrotoxicity.[12][15][16]

This chemical instability necessitates careful handling. The FDA has warned that prolonged storage of the reconstituted drug (beyond 24 hours) leads to increased concentrations of the more toxic free colistin.[13] Therefore, it is recommended that CMS be administered promptly after reconstitution.[13]

Pharmacology: Mechanism of Action and Pharmacokinetics

The therapeutic effect of CMS is a two-step process: conversion to colistin, followed by colistin's bactericidal action.

Mechanism of Action: A Detergent-Like Assault

The mechanism of action of colistin is a classic example of membrane disruption, often described as a cationic detergent-like effect.[6][9][11]

Caption: Prodrug conversion and mechanism of action of CMS.

-

Electrostatic Interaction : The positively charged, active colistin molecule is electrostatically attracted to the negatively charged phosphate groups of Lipid A, a key component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[3][17]

-

Divalent Cation Displacement : Colistin competitively displaces divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS structure.[1][17] This displacement weakens the integrity of the outer membrane.

-

Membrane Disruption : The hydrophobic fatty acid tail of colistin then inserts itself into the membrane, disrupting its structure like a detergent.[1][18] This process increases the permeability of the bacterial cell membrane.[4][19]

-

Cell Death : The loss of membrane integrity leads to the leakage of essential intracellular contents, ultimately resulting in bacterial cell death.[1][4]

Antimicrobial Spectrum

Colistin's activity is confined to Gram-negative bacteria. It is particularly valued for its efficacy against challenging, multidrug-resistant pathogens, including:

Notably, it is not active against Proteus or Neisseria species, nor does it affect Gram-positive bacteria or fungi.[21]

Pharmacokinetics and Pharmacodynamics (PK/PD)

The PK/PD of CMS and its active metabolite, colistin, are complex and exhibit significant inter-patient variability, especially in critically ill populations.[22]

| Parameter | Colistimethate Sodium (CMS) | Colistin (Active) | Notes |

| Nature | Inactive Prodrug | Active Moiety | CMS must be converted to colistin to be effective.[11] |

| Volume of Distribution | Low (~14.0 L) | Low (~12.4 L) | Distribution is largely restricted to the extracellular fluid.[23][24] |

| Elimination | Primarily renal excretion (unchanged) | Primarily non-renal clearance | CMS clearance is close to the glomerular filtration rate, while colistin is extensively reabsorbed by the kidneys.[23][24] |

| Half-life (Normal Renal Function) | ~1.5 - 3 hours | ~3 - 9 hours | The half-life of colistin is longer than that of CMS.[4][9][24] |

| Half-life (Impaired Renal Function) | Prolonged | Prolonged (10-20 hours) | Dosage adjustments are critical in patients with renal impairment.[9] |

The primary PD target for colistin is the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC).[22] However, achieving therapeutic targets can be challenging, and sub-therapeutic concentrations are a concern, potentially leading to clinical failure and the development of resistance.[25]

Clinical Application and Challenges

CMS is a last-line agent, reserved for treating severe infections where other antibiotics are ineffective.[11][21] Its primary applications are in hospital and intensive care settings for conditions like ventilator-associated pneumonia and bacteremia caused by MDR Gram-negative pathogens.[2][20] It is also a cornerstone therapy for chronic pulmonary infections with P. aeruginosa in patients with cystic fibrosis, often administered via inhalation.[9][19]

Caption: Clinical workflow for the administration and monitoring of CMS.

The Dual Specter of Toxicity

The clinical utility of CMS is fundamentally limited by its potential for significant toxicity, primarily nephrotoxicity and neurotoxicity.[26][27][28]

-

Nephrotoxicity (Kidney Damage) : This is the most common and dose-limiting adverse effect.[18][27][29] Colistin accumulates in renal tubular cells, causing acute tubular damage.[30] The incidence of nephrotoxicity is high, with some studies reporting rates of 36% to 45%.[29][31] Risk factors include high cumulative doses, pre-existing renal impairment, hypoalbuminemia, and concurrent use of other nephrotoxic drugs.[18][28] Regular monitoring of renal function is mandatory during therapy.[27]

-

Neurotoxicity (Nervous System Effects) : Though less common than nephrotoxicity, neurotoxicity is a serious concern.[26] Manifestations can range from milder symptoms like dizziness, vertigo, and peripheral paresthesia (numbness or tingling) to more severe effects like confusion, seizures, neuromuscular blockade, and respiratory arrest.[9][26][27] The risk is higher with large cumulative doses and in patients with impaired renal function.[26]

| Adverse Effect | Reported Incidence | Clinical Manifestations | Source |

| Nephrotoxicity | 20.2% - 45% | Increased serum creatinine/BUN, decreased urine output, acute tubular necrosis. | [29][31][32] |

| Neurotoxicity | ~7% | Paresthesia, dizziness, confusion, muscle weakness, ataxia, neuromuscular blockade, apnea. | [26][32] |

The Emergence of Resistance

While historically uncommon, resistance to colistin has been increasingly reported since 2015.[1] The primary mechanism involves modifications to the bacterial LPS, which reduce the negative charge and thus decrease colistin's ability to bind. The emergence of plasmid-mediated resistance genes (like mcr-1) is a major global health concern as it allows resistance to spread more easily between different bacteria.[17] Judicious use and proper dosing are essential to mitigate the development of resistance.[20][21]

Analytical and Formulation Protocols

Experimental Protocol: Preparation and Stability Testing of Reconstituted CMS

This protocol is designed to ensure the safe preparation of CMS for administration by minimizing the formation of free colistin.

Objective: To prepare Colistimethate Sodium for Injection and evaluate its stability over 24 hours under various storage conditions.

Materials:

-

Vial of lyophilized Colistimethate Sodium for Injection (e.g., 150 mg colistin base activity).

-

Sterile Water for Injection.

-

Sterile syringes and needles.

-

Calibrated temperature-controlled environments (21°C, 4°C, -20°C, -70°C).

-

HPLC-MS/MS system for quantification of colistin A and B.

Methodology:

-

Reconstitution (Time Zero):

-

Aseptically reconstitute the lyophilized CMS powder with a precise volume of Sterile Water for Injection to achieve a target concentration (e.g., 75 mg/mL of colistin base activity).

-

Swirl the vial gently to dissolve the powder completely. Do not shake vigorously.

-

Immediately take an aliquot for "time zero" analysis to establish the baseline level of free colistin A and B.

-

-

Sample Storage:

-

Divide the remaining solution into multiple sterile aliquots.

-

Store the aliquots at four different temperatures: room temperature (21°C), refrigeration (4°C, often represented as 0°C in ice baths for experiments), frozen (-20°C), and deep-frozen (-70°C).[5]

-

For frozen samples, use separate aliquots for each time point to avoid freeze-thaw cycles.[5]

-

-

Time-Point Analysis:

-

At specified time points (e.g., 4, 8, and 24 hours), retrieve one aliquot from each temperature condition.

-

Allow frozen samples to thaw completely at room temperature.

-

Prepare the samples for analysis via HPLC-MS/MS.

-

-

Quantification and Data Analysis:

-

Analyze the samples to quantify the concentration of free colistin A and colistin B.

-

Express the stability as the percentage of the initial CMS that has hydrolyzed to form free colistin A and B.

-

Acceptance Criterion: Stability is often defined as having less than 1.0% total formation of colistin A and B.[5][12][15]

-

Expected Result: Reconstituted CMS is expected to be stable (<1.0% hydrolysis) for up to 24 hours under all tested temperature conditions, with colder temperatures being optimal for minimizing spontaneous hydrolysis.[5][15]

| Storage Temperature | Hydrolysis to Colistin A/B at 24h | Source |

| 21°C | < 1.0% | [5] |

| 0 - 4°C | < 1.0% | [5] |

| -20°C | < 1.0% | [5] |

| -70°C | < 1.0% | [5] |

Future Perspectives

The resurgence of CMS has been a necessity, but it is not without its challenges. The future of polymyxin therapy will likely focus on several key areas:

-

Novel Formulations : Development of new delivery systems, such as liposomal or nanoparticle-based formulations, to improve drug targeting to the site of infection and reduce systemic toxicity.[20]

-

Combination Therapies : Investigating synergistic combinations with other antibiotics to enhance efficacy against resistant strains and potentially lower the required dose of CMS, thereby reducing toxicity.[1][17]

-

Pharmacokinetic Optimization : Wider implementation of therapeutic drug monitoring to personalize dosing regimens, ensuring therapeutic targets are met while minimizing the risk of adverse effects.[25]

-

Development of Less Toxic Analogs : Research into synthesizing new polymyxin derivatives with an improved therapeutic window, retaining the antimicrobial efficacy while reducing the inherent nephrotoxicity and neurotoxicity.

Conclusion

Colistimethate sodium is a powerful, life-saving antibiotic that represents a critical line of defense against multidrug-resistant Gram-negative pathogens. Its effectiveness is, however, balanced on a fine edge with significant potential for toxicity. For the research and drug development professional, a deep, mechanistic understanding of its chemistry as a prodrug, its unique pharmacological profile, and its clinical limitations is paramount. By embracing optimized dosing strategies, rigorous patient monitoring, and continued innovation, we can preserve the utility of this indispensable agent for the future.

References

- Colistin - Wikipedia. (n.d.).

- Colistimethate Sodium: Uses, Side Effects & Dosage. (2025, July 1). Healio.

-

Healan, A. M., Gray, W., Fuchs, E. J., et al. (2012). Stability of Colistimethate Sodium in Aqueous Solution. Antimicrobial Agents and Chemotherapy, 56(12), 6432–6433. American Society for Microbiology Journals. Retrieved February 15, 2026, from [Link]

-

Agrawal, S., Singh, D., & Kumar, S. (2015). Colistin neurotoxicity: revisited. BMJ Case Reports, 2015, bcr2014207454. PMC - NIH. Retrieved February 15, 2026, from [Link]

-

Poudyal, A., Howden, B. P., et al. (2012). Differences in pharmacokinetics and pharmacodynamics of colistimethate sodium (CMS) and colistin between three different CMS dosage regimens in a critically ill patient infected by a multidrug-resistant Acinetobacter baumannii. Journal of Antimicrobial Chemotherapy, 67(10), 2457–2460. PubMed. Retrieved February 15, 2026, from [Link]

- Colistimethate Sodium – Application in Therapy and Current Clinical Research. (n.d.).

-

Healan, A. M., Gray, W., Fuchs, E. J., et al. (2012). Stability of colistimethate sodium in aqueous solution. Antimicrobial Agents and Chemotherapy, 56(12), 6432–6433. PubMed. Retrieved February 15, 2026, from [Link]

- What are the side effects of Colistimethate Sodium? (2024, July 12). Patsnap Synapse.

-

Nakwan, N., Chanthavanich, P., et al. (2016). Pharmacokinetics of Colistin Following a Single Dose of Intravenous Colistimethate Sodium in Critically Ill Neonates. The Pediatric Infectious Disease Journal, 35(11), 1211–1214. PubMed. Retrieved February 15, 2026, from [Link]

- Colistimethate Sodium. (n.d.). Canbio Pharmaceuticals.

-

Srisawat, N., Tungsanga, S., et al. (2020). Colistin Nephrotoxicity: Meta-Analysis of Randomized Controlled Trials. Clinical Infectious Diseases, 71(11), 2944–2952. PMC - NIH. Retrieved February 15, 2026, from [Link]

-

Healan, A. M., Gray, W., Fuchs, E. J., et al. (2012). Stability of Colistimethate Sodium in Aqueous Solution. Antimicrobial Agents and Chemotherapy, 56(12), 6432–6433. PMC - NIH. Retrieved February 15, 2026, from [Link]

- Healan, A. M., Gray, W., Fuchs, E. J., et al. (2012). Stability of colistimethate sodium in aqueous solution. Johns Hopkins University.

- Colistimethate Sodium. (n.d.). ASHP Publications.

- An In-depth Technical Guide on the Core Mechanism of Action of Colistin Methanesulfonate Sodium Salt on Bacterial Membranes. (n.d.). Benchchem.

- COLISTIMETHATE FOR INJECTION, USP. (2020, January 27). Fresenius Kabi.

-

Spapen, H., Jacobs, R., & Van Gorp, V. (2011). Renal and neurological side effects of colistin in critically ill patients. Annals of Intensive Care, 1(1), 14. PMC. Retrieved February 15, 2026, from [Link]

- Medical Insights into Colistimethate Sodium. (2025, September 15). Farbe Firma.

-

Couet, W., Gregoire, N., Marchand, S., et al. (2011). Pharmacokinetics of colistin and colistimethate sodium after a single 80-mg intravenous dose of CMS in young healthy volunteers. Clinical Pharmacology & Therapeutics, 89(6), 875–879. PubMed. Retrieved February 15, 2026, from [Link]

-

Ganesan, K., Vijayageetha, M., et al. (2020). Clinical efficacy and pharmacokinetics of colistimethate sodium and colistin in critically ill patients in an Indian hospital with high endemic rates of multidrug-resistant Gram-negative bacterial infections: A prospective observational study. International Journal of Infectious Diseases, 100, 497–506. PubMed. Retrieved February 15, 2026, from [Link]

-

Koch-Weser, J., Sidel, V. W., Federman, E. B., et al. (1970). Adverse effects of sodium colistimethate. Manifestations and specific reaction rates during 317 courses of therapy. Annals of Internal Medicine, 72(6), 857–868. PubMed. Retrieved February 15, 2026, from [Link]

-

Koch-Weser, J., Sidel, V. W., Federman, E. B., et al. (1970). Adverse Effects of Sodium Colistimethate: Manifestations and Specific Reaction Rates During 317 Courses of Therapy. Annals of Internal Medicine, 72(6), 857. ACP Journals. Retrieved February 15, 2026, from [Link]

- Couet, W., Gregoire, N., Marchand, S., et al. (2011). Pharmacokinetics of Colistin and Colistimethate Sodium After a Single 80-mg Intravenous Dose of CMS in Young Healthy Volunteers. Semantic Scholar.

-

McCoy, C., Mason, D., et al. (2017). Comparative Nephrotoxicity of Polymyxin B and Colistimethate Sodium in Patients With Cystic Fibrosis. Open Forum Infectious Diseases, 4(2). Oxford Academic. Retrieved February 15, 2026, from [Link]

-

Hartzell, J. D., Neff, R., et al. (2009). Nephrotoxicity Associated With Intravenous Colistin (Colistimethate Sodium) Treatment at a Tertiary Care Medical Center. Clinical Infectious Diseases, 48(12), 1724–1728. PubMed. Retrieved February 15, 2026, from [Link]

- What is Colistimethate Sodium used for? (2024, June 14).

-

Colistimethate. (n.d.). PubChem - NIH. Retrieved February 15, 2026, from [Link]

- The Side Effects of Colistimethate Sodium (COLISTIMETHATE SODIUM). (2025, December 26). Biomedicus.

-

Velykopolszky, D., Tünde, K., et al. (2019). Molecular Mechanisms of Colistin-Induced Nephrotoxicity. International Journal of Molecular Sciences, 20(4), 859. MDPI. Retrieved February 15, 2026, from [Link]

-

Dadashi, T., Eslami, G., et al. (2023). Prevention of colistin-induced neurotoxicity: a narrative review of preclinical data. Expert Review of Anti-infective Therapy, 21(12), 1343–1355. PubMed. Retrieved February 15, 2026, from [Link]

- Colistin Sodium Methanesulfonate. (n.d.). GoldBio.

- Colistin (colistimethate). (n.d.). IDStewardship.

-

colistimethate sodium, Coly Mycin M (colistin) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape Reference. Retrieved February 15, 2026, from [Link]

-

Bergen, P. J., Li, J., et al. (2006). Colistin Methanesulfonate Is an Inactive Prodrug of Colistin against Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 50(6), 1953–1958. PMC. Retrieved February 15, 2026, from [Link]

- Comparison of efficacy and safety of Colistimethate Sodium and polymyx. (2025, December 2). IDR.

-

Abdelraouf, K., Braggs, K. H., et al. (2017). Nephrotoxicity of Polymyxins: Is There Any Difference between Colistimethate and Polymyxin B? Antimicrobial Agents and Chemotherapy, 61(4). ASM Journals. Retrieved February 15, 2026, from [Link]

-

Olaitan, A. O., Morand, S., & Rolain, J. M. (2014). Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges. Microorganisms, 2(4), 180–197. Retrieved February 15, 2026, from [Link]

-

Colistimethate Monograph for Professionals. (2025, March 21). Drugs.com. Retrieved February 15, 2026, from [Link]

-

Lim, T. P., Lee, W., & Teo, J. (2015). Polymyxin B versus colistin: an update. International Journal of Antimicrobial Agents, 46(6), 682–688. PubMed. Retrieved February 15, 2026, from [Link]

-

Molecules of colistin and colistimethate sodium. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

- Method for purification of colistin and purified colistin components. (n.d.). Google Patents.

- Colistimethate Sodium. (2011, November 23).

-

Nation, R. L., & Li, J. (2009). Pharmacokinetics/pharmacodynamics of colistin and polymyxin B: are we there yet? Current Opinion in Pharmacology, 9(5), 535–543. PMC. Retrieved February 15, 2026, from [Link]

Sources

- 1. Colistin - Wikipedia [en.wikipedia.org]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fresenius-kabi.com [fresenius-kabi.com]

- 5. Stability of Colistimethate Sodium in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Colistimethate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Colistimethate Sodium - Canbio Pharmaceuticals [canbiopharmaceuticals.com]

- 8. Colistin Methanesulfonate Is an Inactive Prodrug of Colistin against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. healio.com [healio.com]

- 10. goldbio.com [goldbio.com]

- 11. idstewardship.com [idstewardship.com]

- 12. Stability of colistimethate sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. publications.ashp.org [publications.ashp.org]

- 14. drugfuture.com [drugfuture.com]

- 15. journals.asm.org [journals.asm.org]

- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 17. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Side Effects of Colistimethate Sodium (COLISTIMETHATE SODIUM) – Biomedicus [biomedicus.gr]

- 19. What is Colistimethate Sodium used for? [synapse.patsnap.com]

- 20. farbefirma.org [farbefirma.org]

- 21. drugs.com [drugs.com]

- 22. Differences in pharmacokinetics and pharmacodynamics of colistimethate sodium (CMS) and colistin between three different CMS dosage regimens in a critically ill patient infected by a multidrug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Pharmacokinetics of colistin and colistimethate sodium after a single 80-mg intravenous dose of CMS in young healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. semanticscholar.org [semanticscholar.org]

- 25. Clinical efficacy and pharmacokinetics of colistimethate sodium and colistin in critically ill patients in an Indian hospital with high endemic rates of multidrug-resistant Gram-negative bacterial infections: A prospective observational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Colistin neurotoxicity: revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 27. What are the side effects of Colistimethate Sodium? [synapse.patsnap.com]

- 28. Renal and neurological side effects of colistin in critically ill patients - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Colistin Nephrotoxicity: Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. Nephrotoxicity associated with intravenous colistin (colistimethate sodium) treatment at a tertiary care medical center - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. acpjournals.org [acpjournals.org]

A Technical Guide to the Antibacterial Spectrum of Colistin A Sodium Methanesulfonate

This guide provides an in-depth exploration of Colistin A sodium methanesulfonate, a critical last-resort antibiotic. It is intended for researchers, scientists, and drug development professionals, offering a detailed understanding of its mechanism, spectrum of activity, resistance pathways, and practical considerations for its use in research and clinical settings.

Introduction: The Resurgence of a Polymyxin

Colistin, also known as polymyxin E, is a polypeptide antibiotic discovered in 1947.[1][2] It belongs to the polymyxin class of medications and has re-emerged as a crucial therapeutic option for treating infections caused by multidrug-resistant (MDR) Gram-negative bacteria.[3][4] Colistin is available in two forms: colistin sulfate, which is used topically or orally, and colistimethate sodium (CMS), the inactive prodrug of colistin that is administered parenterally for systemic infections.[1][5] CMS is converted in vivo to the active form, colistin. This guide will focus on the antibacterial spectrum of the active form, colistin, derived from its parenteral administration as CMS.

Section 1: Mechanism of Action - A Targeted Disruption

The bactericidal activity of colistin is potent and specifically directed against Gram-negative bacteria. This targeted action is a direct consequence of its molecular structure and its interaction with the outer membrane of these bacteria.

Electrostatic Interaction with Lipopolysaccharide (LPS)

Colistin is a polycationic peptide, possessing both hydrophilic and lipophilic regions.[1] The positively charged α,γ-diaminobutyric acid (Dab) residues of colistin initiate an electrostatic interaction with the negatively charged phosphate groups of lipid A, a key component of the lipopolysaccharide (LPS) layer in the outer membrane of Gram-negative bacteria.[3][4] This interaction is crucial and serves as the first step in its antibacterial action.

Disruption of the Outer Membrane

Following the initial binding, colistin competitively displaces divalent cations, specifically magnesium (Mg2+) and calcium (Ca2+), which are essential for stabilizing the LPS structure.[1][3][6] This displacement destabilizes the outer membrane, leading to an increase in its permeability.[7]

Membrane Permeabilization and Cell Lysis

With the outer membrane compromised, the hydrophobic tail of the colistin molecule inserts itself into the lipid bilayer, creating a detergent-like effect that solubilizes the membrane.[1][3] This action disrupts both the outer and inner bacterial membranes, leading to the leakage of essential intracellular contents and ultimately, bacterial cell death.[1][4][7]

Caption: Chromosomal and plasmid-mediated mechanisms of colistin resistance.

Section 4: Experimental Protocols for Susceptibility Testing

Accurate determination of colistin susceptibility is crucial for clinical decision-making and research. However, testing can be challenging due to the cationic nature of the colistin molecule, which can lead to its adsorption to plastic surfaces. [8]

Broth Microdilution (BMD) - The Gold Standard

The recommended gold standard method for determining the MIC of colistin is broth microdilution (BMD). [8][9][10] Step-by-Step Methodology:

-

Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB): Ensure the broth is supplemented with the appropriate concentrations of calcium and magnesium ions as these can affect colistin activity. [11]2. Prepare Colistin Stock Solution: Accurately prepare a stock solution of colistin sulfate.

-

Serial Dilutions: Perform serial twofold dilutions of the colistin stock solution in CAMHB in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.

Alternative Methods

While BMD is the reference method, other methods like colistin broth disc elution (CBDE) have shown good performance and may be more practical for some clinical laboratories. [9][12][13]It is important to note that disk diffusion and gradient diffusion (E-test) methods are generally not recommended for colistin susceptibility testing due to poor performance and high error rates. [10][14]

Section 5: Clinical and Research Considerations

Pharmacokinetics and Pharmacodynamics

Colistimethate sodium is an inactive prodrug that is hydrolyzed in vivo to the active colistin. [15]The conversion is slow and variable among patients, which can complicate dosing. [16]Achieving therapeutic concentrations of colistin is critical for efficacy, and there is growing interest in therapeutic drug monitoring to optimize dosing regimens. [17][18]

Combination Therapy

Given the potential for resistance development and the desire to enhance efficacy, colistin is often used in combination with other antibiotics. Synergistic effects have been observed in vitro when colistin is combined with agents such as rifampicin, carbapenems, and other antibiotics. [1][19][20][21][22][23][24][25][26]The rationale behind many of these combinations is that colistin's membrane-disrupting activity may facilitate the entry of other antibiotics into the bacterial cell. [21]

Toxicity

A major limitation of colistin therapy is its potential for nephrotoxicity and neurotoxicity. [27]The mechanism of nephrotoxicity is thought to involve an increase in the permeability of renal tubular epithelial cell membranes, leading to cell swelling and lysis. [28][29][30][31]Careful monitoring of renal function is essential during colistin treatment.

Conclusion

This compound is a powerful, last-resort antibiotic with a specific and potent activity against multidrug-resistant Gram-negative bacteria. Its unique mechanism of action, while highly effective, is also the target of emerging resistance mechanisms that pose a significant threat to its clinical utility. A thorough understanding of its antibacterial spectrum, the nuances of susceptibility testing, and the principles of its clinical application are essential for researchers and drug development professionals working to combat the growing challenge of antibiotic resistance.

References

-

Colistin - Wikipedia. (URL: [Link])

-

Al-Mutairi, M. M., et al. (2022). Colistin Resistance in Gram-Negative Bacteria: Mechanisms, Transmission, and Novel Intervention Strategies. Molecules, 27(19), 6593. (URL: [Link])

-

El-Sayed Ahmed, M. A. G., et al. (2020). Molecular mechanisms related to colistin resistance in Enterobacteriaceae. Infection and Drug Resistance, 13, 297–307. (URL: [Link])

-

Bergen, P. J., et al. (2006). Activity of Colistin against Heteroresistant Acinetobacter baumannii and Emergence of Resistance in an In Vitro Pharmacokinetic/Pharmacodynamic Model. Antimicrobial Agents and Chemotherapy, 50(9), 3229–3231. (URL: [Link])

-

Bratu, S., et al. (2005). Current Update on Intrinsic and Acquired Colistin Resistance Mechanisms in Bacteria. Journal of Medical Microbiology, 54(Pt 12), 1185–1194. (URL: [Link])

-

Poirel, L., et al. (2017). Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges. Clinical Microbiology Reviews, 30(2), 557–596. (URL: [Link])

-

El-Sayed Ahmed, M. A. G., et al. (2020). Colistin and its role in the Era of antibiotic resistance: an extended review (2000–2019). Journal of Global Antimicrobial Resistance, 20, 158–168. (URL: [Link])

-

What is the mechanism of Colistin Sulfate? - Patsnap Synapse. (2024). (URL: [Link])

-

MacNair, C. R., et al. (2018). Synergistic Activity of Colistin-Containing Combinations against Colistin-Resistant Enterobacteriaceae. Antimicrobial Agents and Chemotherapy, 62(10), e00732-18. (URL: [Link])

-

Olaitan, A. O., et al. (2014). The History of Colistin Resistance Mechanisms in Bacteria: Progress and Challenges. Journal of Antimicrobial Chemotherapy, 69(7), 1743–1751. (URL: [Link])

-

Markou, N., et al. (2013). Differences in pharmacokinetics and pharmacodynamics of colistimethate sodium (CMS) and colistin between three different CMS dosage regimens in a critically ill patient infected by a multidrug-resistant Acinetobacter baumannii. International Journal of Antimicrobial Agents, 41(5), 482–484. (URL: [Link])

-

Davis, S. D., et al. (1971). Activity of Colistin against Pseudomonas aeruginosa: Inhibition by Calcium. The Journal of Infectious Diseases, 124(6), 610–612. (URL: [Link])

-

Tascini, C., et al. (2013). Synergistic Activity of Colistin plus Rifampin against Colistin-Resistant KPC-Producing Klebsiella pneumoniae. Antimicrobial Agents and Chemotherapy, 57(8), 3990–3993. (URL: [Link])

-

Colistin Resistance in Healthcare: Mechanisms and Management - ReachMD. (2025). (URL: [Link])

-

Mohanty, S., et al. (2023). Evaluation of different methods for in vitro susceptibility testing of colistin in carbapenem resistant Gram-negative bacilli. Journal of Medical Microbiology, 72(10), 001761. (URL: [Link])

-

Nhu, N. T. K., et al. (2014). In vitro activity of colistin in antimicrobial combination against carbapenem-resistant Acinetobacter baumannii isolated from patients with ventilator-associated pneumonia in Vietnam. Journal of Medical Microbiology, 63(Pt 10), 1367–1374. (URL: [Link])

-

Khademi, F., et al. (2021). Synergistic antibacterial effects of colistin in combination with aminoglycoside, carbapenems, cephalosporins, fluoroquinolones, tetracyclines, fosfomycin, and piperacillin on multidrug resistant Klebsiella pneumoniae isolates. PLoS One, 16(1), e0244991. (URL: [Link])

-

Kontoyiannis, D. P., et al. (2005). Colistin Is Effective in Treatment of Infections Caused by Multidrug-Resistant Pseudomonas aeruginosa in Cancer Patients. Antimicrobial Agents and Chemotherapy, 49(12), 4941–4944. (URL: [Link])

-

Poudyal, A., et al. (2020). The use of combination therapy for the improvement of colistin activity against bacterial biofilm. IUBMB Life, 72(10), 2095–2112. (URL: [Link])

-

Ordooei Javan, A., et al. (2015). A review on colistin nephrotoxicity. European Journal of Clinical Pharmacology, 71(7), 881–891. (URL: [Link])

-

Herrmann, G., et al. (2010). Increased bactericidal activity of colistin on Pseudomonas aeruginosa biofilms in anaerobic conditions. FEMS Microbiology Letters, 311(2), 159–165. (URL: [Link])

-

Sbrana, F., et al. (2018). Is Colistin Susceptibility Testing Finally on the Right Track? Antimicrobial Agents and Chemotherapy, 62(1), e01804-17. (URL: [Link])

-

Khademi, F., et al. (2021). Synergistic antibacterial effects of colistin in combination with aminoglycoside, carbapenems, cephalosporins, fluoroquinolones, tetracyclines, fosfomycin, and piperacillin on multidrug resistant Klebsiella pneumoniae isolates. PLOS ONE, 16(1), e0244991. (URL: [Link])

-

Satlin, M. J., et al. (2020). Clinical and Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing Position Statements on Polymyxin B and Colistin Clinical Breakpoints. Clinical Infectious Diseases, 71(9), e523–e529. (URL: [Link])

-

Al-Harbi, S. A., et al. (2022). Synergistic activities of colistin combined with other antimicrobial agents against colistin-resistant Acinetobacter baumannii clinical isolates. Saudi Journal of Biological Sciences, 29(7), 103322. (URL: [Link])

-

Mohanty, S., et al. (2023). Evaluation of different methods for in vitro susceptibility testing of colistin in carbapenem resistant Gram-negative bacilli. Journal of Medical Microbiology, 72(10). (URL: [Link])

-

El-Azab, S., et al. (2025). Methods for Assessing in Vitro Susceptibility to Colistin: to what Extent could the Disk Diffusion Method be Considered Useful? Journal of Advances in Medicine and Medical Research, 37(1), 1-8. (URL: [Link])

-

Docobo-Pérez, F., et al. (2018). Efficacy of Colistin and Its Combination With Rifampin in Vitro and in Experimental Models of Infection Caused by Carbapenemase-Producing Clinical Isolates of Klebsiella pneumoniae. Frontiers in Microbiology, 9, 994. (URL: [Link])

-

Simner, P. J. (2020). Colistin Breakpoints Redux – or, the Fun Don't Stop, Yo! American Society for Microbiology. (URL: [Link])

-

Cheah, S. E., et al. (2016). Colistin and Polymyxin B Dosage Regimens against Acinetobacter baumannii: Differences in Activity and the Emergence of Resistance. Antimicrobial Agents and Chemotherapy, 60(7), 3921–3933. (URL: [Link])

-

Molecular Mechanisms of Colistin-Induced Nephrotoxicity - ResearchGate. (2019). (URL: [Link])

-

Pourhajibagher, M., et al. (2023). Prevalence of colistin resistance in clinical isolates of Pseudomonas aeruginosa: a systematic review and meta-analysis. Frontiers in Microbiology, 14, 1245053. (URL: [Link])

-

Kumar, P., et al. (2019). Colistin Nephrotoxicity-Age and Baseline kidney Functions Hold the Key. Journal of the Association of Physicians of India, 67(1), 32–35. (URL: [Link])

-

Summary of colistin susceptibility test methods used in phase I and... - ResearchGate. (n.d.). (URL: [Link])

-

Yilmaz, M., et al. (2021). Factors Affecting the Colistin Nephrotoxicity: Advanced Age and/or Other Factors? Medical Science Monitor, 27, e929283. (URL: [Link])

-

Mohanty, S., et al. (2023). Evaluation of different methods for in vitro susceptibility testing of colistin in carbapenem resistant Gram-negative bacilli. Microbiology Society. (URL: [Link])

-

Tigecycline and colistin breakpoints recommended by CLSI, EUCAST, FDA and BSAC. (n.d.). (URL: [Link])

-

Gai, Z., et al. (2019). Molecular Mechanisms of Colistin-Induced Nephrotoxicity. Molecules, 24(3), 653. (URL: [Link])

-

Sader, H. S., et al. (2017). Challenges, Issues and Warnings from CLSI and EUCAST Working Group on Polymyxin Susceptibility Testing. Journal of Clinical Microbiology, 55(8), 2323–2324. (URL: [Link])

-

1 Loss of activity of colistin (Col) in Pseudomonas aeruginosa caused... - ResearchGate. (n.d.). (URL: [Link])

-

Ganesan, S., et al. (2020). Clinical efficacy and pharmacokinetics of colistimethate sodium and colistin in critically ill patients in an Indian hospital with high endemic rates of multidrug-resistant Gram-negative bacterial infections: A prospective observational study. International Journal of Infectious Diseases, 100, 497–506. (URL: [Link])

-

Pharmacokinetics of Colistin and Colistimethate Sodium After a Single 80-mg Intravenous Dose of CMS in Young Healthy Volunteers - ResearchGate. (2011). (URL: [Link])

-

Population Pharmacokinetics of Colistin Methanesulfonate Sodium and Colistin in Critically Ill Patients: A Systematic Review - MDPI. (2021). (URL: [Link])

Sources

- 1. Colistin - Wikipedia [en.wikipedia.org]

- 2. The History of Colistin Resistance Mechanisms in Bacteria: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Colistin and its role in the Era of antibiotic resistance: an extended review (2000–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activity of Colistin against Heteroresistant Acinetobacter baumannii and Emergence of Resistance in an In Vitro Pharmacokinetic/Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. What is the mechanism of Colistin Sulfate? [synapse.patsnap.com]

- 8. journals.asm.org [journals.asm.org]

- 9. Evaluation of different methods for in vitro susceptibility testing of colistin in carbapenem resistant Gram-negative bacilli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. saudijournals.com [saudijournals.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Evaluation of different methods for in vitro susceptibility testing of colistin in carbapenem resistant Gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. microbiologyresearch.org [microbiologyresearch.org]

- 14. Challenges, Issues and Warnings from CLSI and EUCAST Working Group on Polymyxin Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. journals.asm.org [journals.asm.org]

- 17. Clinical efficacy and pharmacokinetics of colistimethate sodium and colistin in critically ill patients in an Indian hospital with high endemic rates of multidrug-resistant Gram-negative bacterial infections: A prospective observational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. In vitro activity of colistin in antimicrobial combination against carbapenem-resistant Acinetobacter baumannii isolated from patients with ventilator-associated pneumonia in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. journals.asm.org [journals.asm.org]

- 22. Synergistic antibacterial effects of colistin in combination with aminoglycoside, carbapenems, cephalosporins, fluoroquinolones, tetracyclines, fosfomycin, and piperacillin on multidrug resistant Klebsiella pneumoniae isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The use of combination therapy for the improvement of colistin activity against bacterial biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synergistic antibacterial effects of colistin in combination with aminoglycoside, carbapenems, cephalosporins, fluoroquinolones, tetracyclines, fosfomycin, and piperacillin on multidrug resistant Klebsiella pneumoniae isolates | PLOS One [journals.plos.org]

- 25. Synergistic activities of colistin combined with other antimicrobial agents against colistin-resistant Acinetobacter baumannii clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | Efficacy of Colistin and Its Combination With Rifampin in Vitro and in Experimental Models of Infection Caused by Carbapenemase-Producing Clinical Isolates of Klebsiella pneumoniae [frontiersin.org]

- 27. Colistin Is Effective in Treatment of Infections Caused by Multidrug-Resistant Pseudomonas aeruginosa in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 28. A review on colistin nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Colistin Nephrotoxicity-Age and Baseline kidney Functions Hold the Key - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Molecular Mechanisms of Colistin-Induced Nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of Colistin A Sodium Methanesulfonate with Lipopolysaccharide

Foreword

In an era defined by the escalating threat of multidrug-resistant Gram-negative bacteria, the polymyxin antibiotic colistin has been resurrected as a last-resort therapy.[1][2] Its clinical utility is, however, hampered by a narrow therapeutic window and the emergence of resistance.[3][4][5] A profound understanding of its mechanism of action is therefore not merely of academic interest, but a critical necessity for the development of strategies to enhance its efficacy and circumvent resistance. This guide provides a detailed exploration of the core interaction that underpins colistin's antibacterial activity: the engagement of its active form with lipopolysaccharide (LPS), the primary constituent of the outer membrane of Gram-negative bacteria. We will delve into the molecular intricacies of this interaction, the downstream consequences for the bacterial cell, and the key methodologies employed to interrogate this crucial antibiotic-target engagement.

The Protagonists: A Molecular Introduction

A comprehensive understanding of the interaction necessitates a detailed look at the two key players: the antibiotic prodrug, Colistin A Sodium Methanesulfonate (CMS), and its target, lipopolysaccharide (LPS).

This compound (CMS): The Prodrug

Colistin is administered intravenously as the less toxic, inactive prodrug, this compound (CMS).[6][7][8] CMS is a semi-synthetic derivative of colistin A, a cyclic polypeptide with a fatty acid tail.[7] The key structural feature of CMS is the addition of sulfomethyl groups to the primary amine groups of the L-α,γ-diaminobutyric acid (DAB) residues of colistin A.[9][10] This modification neutralizes the positive charges crucial for antibacterial activity, thereby reducing its toxicity upon administration.[7][9]

In aqueous solutions and, more importantly, in vivo, CMS undergoes hydrolysis to release the active colistin A.[6][8][9] This conversion is a critical step for the antibiotic's efficacy and is influenced by factors such as temperature and concentration.[11][12] The hydrolysis process is not instantaneous, leading to a complex mixture of partially sulfomethylated derivatives and the fully active colistin.[6][9]

Sources

- 1. mdpi.com [mdpi.com]

- 2. contagionlive.com [contagionlive.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Colistin kills bacteria by targeting lipopolysaccharide in the cytoplasmic membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Colistin kills bacteria by targeting lipopolysaccharide in the cytoplasmic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. journals.asm.org [journals.asm.org]

- 9. Colistin - Wikipedia [en.wikipedia.org]

- 10. Colistin Methanesulfonate Is an Inactive Prodrug of Colistin against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. Stability of Colistin Methanesulfonate in Pharmaceutical Products and Solutions for Administration to Patients - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Time-Kill Assays Using Colistin Methanesulfonate

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro time-kill assays using colistin methanesulfonate (CMS). This document delves into the critical nuances of working with CMS, an inactive prodrug that converts to the active antibiotic, colistin. We will explore the underlying scientific principles, provide a detailed, field-proven protocol, and offer insights into data analysis and interpretation to ensure the generation of robust and reliable results.

Introduction: The Unique Challenge of Colistin Methanesulfonate

Colistin, a polymyxin antibiotic, has re-emerged as a last-line defense against multidrug-resistant (MDR) Gram-negative bacteria.[1][2] However, in clinical and research settings, it is often administered as its less toxic prodrug, colistin methanesulfonate (CMS).[1][3] A critical consideration for any in vitro study is that CMS itself is inactive.[4] It undergoes spontaneous hydrolysis in aqueous solutions to form the active, polycationic colistin molecule.[4][5][6] This conversion is a time, temperature, and concentration-dependent process.[7] Therefore, unlike standard antibiotic assays, time-kill studies with CMS are inherently dynamic, and understanding this conversion is paramount for accurate interpretation of the results.

The primary mechanism of action of the active colistin is the disruption of the bacterial cell membrane.[8][9] Colistin's positively charged regions interact with the negatively charged lipopolysaccharides (LPS) on the outer membrane of Gram-negative bacteria, displacing essential divalent cations like magnesium and calcium that stabilize the membrane.[9][10] This leads to increased membrane permeability, leakage of cellular contents, and ultimately, bacterial cell death.[4][9]

Core Principles of the Time-Kill Assay

The time-kill assay is a fundamental pharmacodynamic study that evaluates the rate and extent of bacterial killing by an antimicrobial agent over time.[11][12] By exposing a standardized bacterial inoculum to various concentrations of the antibiotic, researchers can determine whether the agent is:

-

Bactericidal: Induces a ≥3-log10 (99.9%) reduction in the initial bacterial colony-forming units per milliliter (CFU/mL).[11][13][14]

-

Bacteriostatic: Inhibits bacterial growth but does not significantly reduce the bacterial count compared to the initial inoculum.[11][13]

The data generated from these assays are crucial for predicting in vivo efficacy and optimizing dosing regimens.[11]

Experimental Workflow and Causality

A successful time-kill assay is a meticulously controlled experiment. Each step is designed to minimize variability and ensure the results accurately reflect the antimicrobial activity of the compound.

Caption: High-level workflow for a colistin methanesulfonate time-kill assay.

The Critical First Step: Determining the Minimum Inhibitory Concentration (MIC)

Before initiating a time-kill assay, it is imperative to determine the MIC of the active drug, colistin sulfate , against the test organism.[1] This is because CMS is an inactive prodrug, and using it for MIC determination will yield inaccurate results. The MIC provides the basis for selecting the concentrations to be tested in the time-kill assay, which are typically multiples of the MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Standardized methods such as broth microdilution according to CLSI or EUCAST guidelines should be followed.[15][16][17]

Inoculum Preparation: Ensuring Reproducibility

The starting bacterial concentration is a critical parameter that can significantly influence the outcome of the assay. A standardized inoculum ensures consistency across experiments.

-

Starting Culture: From a fresh overnight culture on a non-selective agar plate (e.g., Tryptic Soy Agar), select 3-5 isolated colonies.

-

Broth Culture: Inoculate the colonies into a suitable broth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB). The use of CAMHB is crucial as the concentration of divalent cations (Ca²⁺ and Mg²⁺) can affect the activity of colistin.

-

Growth Phase: Incubate the broth culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth.[18][19] This ensures that the bacteria are actively dividing and are most susceptible to the antibiotic.

-

Standardization: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15][18]

-

Final Inoculum: Dilute the standardized suspension into the test tubes containing CAMHB to achieve a final starting inoculum of approximately 5 x 10⁵ CFU/mL.[16]

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, incorporating essential controls to ensure the integrity of the results.

Materials

-

Colistin A sodium methanesulfonate (CMS) of known potency

-

Test organism (e.g., Pseudomonas aeruginosa, Acinetobacter baumannii, Klebsiella pneumoniae)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Tryptic Soy Agar (TSA) or other suitable non-selective agar

-

Sterile 0.9% saline or phosphate-buffered saline (PBS) for dilutions

-

Sterile culture tubes and flasks

-

Micropipettes and sterile tips

-

Shaking incubator set at 37°C

-

Spectrophotometer

-

Spiral plater or manual plating supplies

-

Colony counter

Step-by-Step Methodology

-

Preparation of CMS Stock Solution: Prepare a fresh stock solution of CMS in sterile water. Due to the potential for hydrolysis, it is recommended to prepare this solution immediately before use.[7][20]

-

Preparation of Test Tubes:

-

Label sterile culture tubes for each CMS concentration to be tested (e.g., 0.5x, 1x, 2x, and 4x the colistin MIC).

-

Include a "Growth Control" tube containing only CAMHB and the bacterial inoculum.

-

Include a "Sterility Control" tube containing only CAMHB.

-

-

Inoculation:

-

Add the appropriate volume of the prepared bacterial inoculum to each tube (except the sterility control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the final volume (e.g., 10 mL).

-

Add the corresponding volume of the CMS stock solution to the labeled tubes to reach the desired final concentrations.

-

-

Time Zero (T₀) Sampling: Immediately after adding the inoculum and CMS, vortex each tube and take a sample (e.g., 100 µL). This represents the 0-hour time point.

-

Incubation: Place the tubes in a shaking incubator at 37°C.

-

Subsequent Sampling: At predetermined time points (e.g., 2, 4, 8, and 24 hours), vortex the tubes and remove an aliquot from each.[15][21]

-

Serial Dilution and Plating:

-

Perform 10-fold serial dilutions of each aliquot in sterile saline or PBS. The dilution range will depend on the expected bacterial count.

-

Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

-

-

Incubation and Colony Counting:

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the colonies on plates that have between 30 and 300 colonies for the most accurate determination of CFU/mL.

-

Data Analysis and Interpretation

Calculation of CFU/mL

Calculate the number of viable bacteria (CFU/mL) for each time point using the following formula:

CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL)

Data Visualization

The results of a time-kill assay are typically presented as a semi-logarithmic plot of the log₁₀ CFU/mL versus time (in hours).[22] This allows for a clear visualization of the killing kinetics.

Caption: Interpretation of time-kill curve data.

Quantitative Summary

Summarize the log₁₀ CFU/mL data in a table for easy comparison across different concentrations and time points.

| Time (hours) | Growth Control (log₁₀ CFU/mL) | 0.5x MIC (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 2x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) |

| 0 | 5.7 | 5.7 | 5.7 | 5.7 | 5.7 |

| 2 | 6.5 | 4.2 | 3.1 | 2.5 | <2.0 |

| 4 | 7.3 | 3.8 | 2.5 | <2.0 | <2.0 |

| 8 | 8.5 | 4.5 | 3.2 | 2.8 | <2.0 |

| 24 | 9.2 | 6.8 | 5.5 | 4.9 | 3.1 |

Note: This is example data and will vary depending on the organism and specific experimental conditions.

Key Observations

-

Bactericidal Activity: A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum (T₀) is considered bactericidal.[11][13][14]

-

Bacteriostatic Activity: A <3-log₁₀ reduction in CFU/mL, with the bacterial count remaining similar to or slightly above the initial inoculum, indicates a bacteriostatic effect.[13]

-

Regrowth: An initial decrease in bacterial count followed by an increase at later time points can indicate the development of resistance or the selection of a resistant subpopulation.[1][3] This is a known phenomenon with colistin.[1]

Advanced Considerations and Troubleshooting

-

CMS to Colistin Conversion: The rate of CMS hydrolysis to active colistin is influenced by temperature and pH.[5] Be aware that in your in vitro system, the active drug concentration is not constant.

-

Stability of CMS Solutions: While CMS is relatively stable in lyophilized form, once reconstituted, it begins to hydrolyze.[7][20] Freshly prepared solutions are always recommended.

-

Binding to Plastics: Colistin is known to adhere to polystyrene surfaces. Using polypropylene tubes can help minimize this issue.[21]

-

Heteroresistance: Some bacterial populations may contain subpopulations with higher resistance to colistin. This can manifest as regrowth at later time points in the assay.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: For a more in-depth analysis, the data from time-kill assays can be used to develop PK/PD models that better predict the in vivo activity of the drug.[23][24]

Conclusion

In vitro time-kill assays are an invaluable tool for characterizing the pharmacodynamics of colistin methanesulfonate. By understanding the unique properties of this prodrug and adhering to a rigorous, well-controlled protocol, researchers can generate high-quality data to inform preclinical and clinical research. The insights gained from these studies are essential for optimizing the use of this critical last-line antibiotic in the fight against multidrug-resistant pathogens.

References

-

National Center for Biotechnology Information. (n.d.). Pharmacokinetics/pharmacodynamics of colistin and polymyxin B: are we there yet? - PMC. Retrieved February 15, 2026, from [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Colistimethate Sodium? - Patsnap Synapse. Retrieved February 15, 2026, from [Link]

-

American Society for Microbiology. (n.d.). Pharmacokinetic/Pharmacodynamic Investigation of Colistin against Pseudomonas aeruginosa Using an In Vitro Model | Antimicrobial Agents and Chemotherapy. Retrieved February 15, 2026, from [Link]

-

Healio. (2025, July 1). Colistimethate Sodium: Uses, Side Effects & Dosage. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). Colistin - Wikipedia. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2025, August 5). Pharmacokinetic/Pharmacodynamic Investigation of Colistin against Pseudomonas aeruginosa Using an In Vitro Model. Retrieved February 15, 2026, from [Link]

-

Oxford Academic. (2014, January 27). pharmacokinetic/pharmacodynamic model developed for the effect of colistin on Pseudomonas aeruginosa in vitro with evaluation of population pharmacokinetic variability on simulated bacterial killing | Journal of Antimicrobial Chemotherapy. Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information. (2025, June 4). A “Time-Kill” Study to Assess the Effect of Colistin on Gram-Negative Strains: An Experimental Study for Developing an Indigenous Microfluidics-Based Antimicrobial Susceptibility Testing Device - PMC. Retrieved February 15, 2026, from [Link]

-

MDPI. (2021, September 6). Population Pharmacokinetics of Colistin Methanesulfonate Sodium and Colistin in Critically Ill Patients: A Systematic Review. Retrieved February 15, 2026, from [Link]

-

Frontiers. (2022, May 19). Pharmacokinetics and Pharmacodynamics of Colistin Combined With Isopropoxy Benzene Guanidine Against mcr-1-Positive Salmonella in an Intestinal Infection Model. Retrieved February 15, 2026, from [Link]

-

rskori a technicals. (n.d.). Time Kill Assay. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2012, June 25). Time kill curves data analysis. Retrieved February 15, 2026, from [Link]

-

Academia.edu. (n.d.). Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography. Retrieved February 15, 2026, from [Link]

-

Malaysian Society for Parasitology and Tropical Medicine. (n.d.). Time-kill and post-antibiotic effect of colistin at different static concentrations in in vitro Acinetobacter baumannii. Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PMC. Retrieved February 15, 2026, from [Link]

-

Ovid. (n.d.). Colistin methanesulfonate infusion solutions are stable over time and suitable for home administration. Retrieved February 15, 2026, from [Link]

-

Chulalongkorn University. (2017, January 15). Time-kill study of the in vitro antimicrobial activity of tedizolid against methicillin-resistant Staphylococcus aureus - Chula Digital Collections. Retrieved February 15, 2026, from [Link]

-

American Society for Microbiology. (n.d.). Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography | Antimicrobial Agents and Chemotherapy. Retrieved February 15, 2026, from [Link]

-

Bio-protocol. (n.d.). 4.6. Time-Kill Kinetics Assay. Retrieved February 15, 2026, from [Link]

-

Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved February 15, 2026, from [Link]

-

Acta Scientific. (2021, April 1). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved February 15, 2026, from [Link]

-

Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved February 15, 2026, from [Link]

-

Semantic Scholar. (n.d.). Pharmacokinetics of Colistin and Colistimethate Sodium After a Single 80‐mg Intravenous Dose of CMS in Young Healthy Volunteers. Retrieved February 15, 2026, from [Link]

-

University of Groningen. (n.d.). Colistin methanesulfonate infusion solutions are stable over time and suitable for home administration - the University of Groningen research portal. Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Stability of Colistin Methanesulfonate in Pharmaceutical Products and Solutions for Administration to Patients - PMC. Retrieved February 15, 2026, from [Link]

-

PubMed. (2012, March 15). In vitro time-kill studies of antimicrobial agents against blood isolates of imipenem-resistant Acinetobacter baumannii, including colistin- or tigecycline-resistant isolates. Retrieved February 15, 2026, from [Link]

-

Clinical and Laboratory Standards Institute. (n.d.). M26 | Methods for Determining Bactericidal Activity of Antimicrobial Agents. Retrieved February 15, 2026, from [Link]

-

Regulations.gov. (1999, September 4). Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline. Retrieved February 15, 2026, from [Link]

-

Intertek Inform. (1999, January 9). CLSI M26 A : 1ED 99 METHODS FOR DETERMINING BACTERICIDAL ACTIVITY OF. Retrieved February 15, 2026, from [Link]

-

University of California. (n.d.). Stability of Colistimethate Sodium in Aqueous Solution - eScholarship.org. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2025, August 9). (PDF) Pharmacokinetics of four different brands of colistimethate and formed colistin in rats. Retrieved February 15, 2026, from [Link]

-

PubMed. (2011, June 15). Pharmacokinetics of colistin and colistimethate sodium after a single 80-mg intravenous dose of CMS in young healthy volunteers. Retrieved February 15, 2026, from [Link]

-

ANSI Webstore. (1999, September 4). Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline. Retrieved February 15, 2026, from [Link]

-

Frontiers. (2025, October 29). Factors affecting the effectiveness and safety of colistin in treating drug-resistant gram-negative bacterial infections: a meta-analysis. Retrieved February 15, 2026, from [Link]

-

European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Time-kill assays for colistin (COL), doripenem (DOR), and vancomycin.... Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Factors affecting the effectiveness and safety of colistin in treating drug-resistant gram-negative bacterial infections: a meta-analysis - PMC. Retrieved February 15, 2026, from [Link]

-

The British Society for Antimicrobial Chemotherapy. (n.d.). AST guidance specific to the UK and clarification on EUCAST guidance. Retrieved February 15, 2026, from [Link]

-

MDPI. (2020, November 2). Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges. Retrieved February 15, 2026, from [Link]

-

Biron. (2025, December 9). What is the classification and mechanism of action of Colistin (polymyxin antibiotic)?. Retrieved February 15, 2026, from [Link]

-

European Committee on Antimicrobial Susceptibility Testing. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates - PMC. Retrieved February 15, 2026, from [Link]

Sources

- 1. Pharmacokinetics/pharmacodynamics of colistin and polymyxin B: are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Colistimethate Sodium: Uses, Side Effects & Dosage | Healio [healio.com]

- 5. (PDF) Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography [academia.edu]

- 6. journals.asm.org [journals.asm.org]

- 7. Stability of Colistin Methanesulfonate in Pharmaceutical Products and Solutions for Administration to Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Colistimethate Sodium? [synapse.patsnap.com]

- 9. Colistin - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. rskoriatechnicals.com [rskoriatechnicals.com]

- 13. emerypharma.com [emerypharma.com]

- 14. nelsonlabs.com [nelsonlabs.com]

- 15. A “Time-Kill” Study to Assess the Effect of Colistin on Gram-Negative Strains: An Experimental Study for Developing an Indigenous Microfluidics-Based Antimicrobial Susceptibility Testing Device - PMC [pmc.ncbi.nlm.nih.gov]

- 16. actascientific.com [actascientific.com]

- 17. aurosan.de [aurosan.de]

- 18. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 19. bio-protocol.org [bio-protocol.org]

- 20. escholarship.org [escholarship.org]

- 21. msptm.org [msptm.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. academic.oup.com [academic.oup.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing "Colistin A Sodium Methanesulfonate" Dosage for In Vitro Cell Culture Assays

Welcome to the technical support center for Colistin A sodium methanesulfonate, also known as colistimethate sodium (CMS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for utilizing CMS in in vitro cell culture assays. Given the unique properties of CMS as a prodrug and the inherent challenges in its application, this resource aims to ensure the scientific integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between this compound (CMS) and Colistin Sulfate?

A1: It is critical to understand that CMS and colistin sulfate are not interchangeable.[1][2] CMS is an inactive prodrug of colistin.[2][3][4][5] In aqueous solutions, such as cell culture media or plasma, CMS undergoes hydrolysis to release the active form, colistin.[3][4][6][7] This conversion is a prerequisite for its antibacterial activity.[3] Colistin sulfate, on the other hand, is the stable, active form of the antibiotic.[1][2] Due to its immediate activity, colistin sulfate is typically used for topical applications, while the less toxic CMS is used for parenteral administration.[1][2][7]

Q2: How does CMS convert to active colistin in my cell culture media?

A2: The conversion of CMS to colistin is a spontaneous hydrolysis reaction that occurs in aqueous environments.[4][6][8] The rate of this hydrolysis is influenced by several factors, including temperature and pH.[3] At 37°C in an aqueous solution, a substantial conversion to colistin can occur within 24 to 48 hours.[3] It's important to note that this hydrolysis results in a heterogeneous mixture of partially sulfomethylated derivatives, in addition to the fully active colistin A and B.[1][6][7]

Q3: What is the mechanism of action of the active colistin?

A3: Colistin exerts its bactericidal effect primarily by disrupting the integrity of the Gram-negative bacterial cell membrane.[1][3] The polycationic nature of the colistin molecule allows it to interact electrostatically with the anionic lipopolysaccharide (LPS) molecules in the outer membrane.[1][3] This interaction displaces divalent cations (Ca²⁺ and Mg²⁺) that normally stabilize the LPS, leading to disorganization of the outer membrane, increased permeability, leakage of intracellular contents, and ultimately, bacterial cell death.[1][3]

Q4: How should I prepare and store my CMS stock solutions?

A4: Due to the instability of CMS in aqueous solutions, it is crucial to handle stock solutions correctly to ensure consistent results. CMS is supplied as a lyophilized powder.[6] Reconstitute the powder in sterile water.[6] For short-term storage (up to 24 hours), reconstituted CMS has been shown to be stable with minimal conversion to colistin when stored at temperatures ranging from -70°C to 21°C.[6][8] However, colder temperatures are recommended to minimize spontaneous hydrolysis.[6] For longer-term storage, it is advisable to prepare single-use aliquots and store them at -20°C or -70°C.[9] Avoid repeated freeze-thaw cycles. Of note, reconstituted CMS is significantly less stable in saline compared to water.[6]

Q5: Why are my Minimum Inhibitory Concentration (MIC) results for CMS inconsistent?

A5: Inconsistent MIC values are a common challenge with CMS and can be attributed to several factors:

-

Variable Hydrolysis: The rate of conversion to active colistin can vary between experiments depending on incubation time, temperature, and media composition.[3][10]

-

Binding to Plastics: Colistin is a cationic molecule and is known to adhere to the surface of standard polystyrene microtiter plates, reducing the effective concentration in the assay.[11][12][13]

-

Inoculum Effect: The starting density of the bacterial inoculum can influence the apparent MIC.[10][14]

-

Media Composition: The presence of divalent cations like Ca²⁺ and Mg²⁺ in the media can affect colistin's activity.[14]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with CMS.

Issue 1: Higher than Expected MIC Values or Complete Lack of Activity

| Potential Cause | Troubleshooting Steps |

| Insufficient Hydrolysis of CMS to Active Colistin | 1. Pre-incubation of Working Solutions: Before adding to your assay, pre-incubate the CMS working solution in your culture medium at 37°C for a defined period (e.g., 4-24 hours) to allow for conversion to active colistin.[7] Optimize this pre-incubation time for your specific experimental conditions. 2. Verify Incubation Conditions: Ensure your incubator is accurately calibrated to 37°C, as temperature significantly impacts the hydrolysis rate.[3][10] |

| Adsorption of Colistin to Labware | 1. Use Low-Binding Plates: Switch to low-protein-binding polypropylene microtiter plates to minimize the loss of colistin due to adsorption.[12] 2. Consider Surfactants (with caution): The use of surfactants like Polysorbate-80 (P-80) has been explored to prevent colistin binding, but it's not universally recommended as P-80 may have synergistic effects with colistin.[11][12] If used, its effect must be carefully validated. |

| Degradation of Colistin in Buffered Media | 1. pH Monitoring: Colistin is less stable at neutral to alkaline pH.[15][16] Monitor the pH of your culture medium throughout the experiment, as bacterial metabolism can alter it. 2. Fresh Preparation: Prepare fresh colistin solutions for each experiment from a frozen stock of reconstituted CMS.[4] |

Issue 2: Poor Reproducibility and High Variability Between Replicates

| Potential Cause | Troubleshooting Steps |

| Inconsistent CMS Hydrolysis | 1. Standardize Preparation Protocol: Implement a strict, standardized protocol for the preparation and pre-incubation of your CMS working solutions to ensure a consistent amount of active colistin in each experiment.[10] |

| Inoculum Variability | 1. Standardize Inoculum Preparation: Ensure a consistent starting bacterial density (CFU/mL) for every experiment.[10][14] Use a spectrophotometer to adjust the inoculum to a specific optical density. |

| Lot-to-Lot Variability of CMS | 1. Use a Single Lot: For a series of related experiments, use CMS from the same manufacturing lot to minimize variability.[10] |

| Edge Effects in Microtiter Plates | 1. Avoid Outer Wells: Do not use the outermost wells of the microtiter plate for experimental samples, as they are more prone to evaporation, which can concentrate the antibiotic and affect results. Fill the outer wells with sterile media or water. |

Issue 3: Unexpected Cytotoxicity in Eukaryotic Cell Lines

| Potential Cause | Troubleshooting Steps |

| Formation of Toxic Colistin Levels | 1. Optimize CMS Concentration and Incubation Time: The conversion of the less toxic CMS to the more toxic colistin over time can lead to cytotoxicity.[6][17][18] Perform a time-course and dose-response experiment to determine the optimal CMS concentration and incubation period that is effective against bacteria without significantly harming your eukaryotic cells. 2. Include Appropriate Controls: Always include a "no bacteria" control with your eukaryotic cells and CMS to differentiate between the cytotoxic effects of the antibiotic and any effects from the bacterial infection itself. |

| Direct Effect of CMS or its Byproducts | 1. Test Colistin Sulfate: To determine if the cytotoxicity is due to the active colistin, perform a parallel experiment with colistin sulfate at equimolar concentrations. This can help elucidate the source of the toxicity. |

Experimental Protocols & Visualizations

Protocol: Preparation of CMS Stock and Working Solutions

-

Reconstitution of Lyophilized CMS:

-

Aseptically reconstitute the lyophilized CMS powder in sterile, nuclease-free water to a convenient stock concentration (e.g., 10 mg/mL).

-

Gently swirl the vial to dissolve the powder completely, avoiding vigorous shaking to prevent frothing.[19]

-

-

Aliquoting and Storage:

-

Immediately after reconstitution, prepare single-use aliquots of the stock solution in low-protein-binding tubes.

-

Store the aliquots at -20°C or -70°C for long-term storage.[9]

-

-

Preparation of Working Solutions:

-

On the day of the experiment, thaw a single aliquot of the CMS stock solution.

-

Dilute the stock solution in the appropriate cell culture medium to the desired final concentrations.

-

Crucial Step: To allow for conversion to active colistin, pre-incubate the diluted working solutions at 37°C for a standardized period (e.g., 4 hours) before adding them to the cell culture assay. This pre-incubation time should be optimized and kept consistent across experiments.[7]

-

Diagram: CMS Activation and Mechanism of Action

Caption: A decision tree for troubleshooting variable MIC results.

References

-

Colistin - Wikipedia. [Link]

-

Wallace, M. A., et al. (2008). Stability of Colistimethate Sodium in Aqueous Solution. Antimicrobial Agents and Chemotherapy, 52(9), 3427-3428. [Link]

-